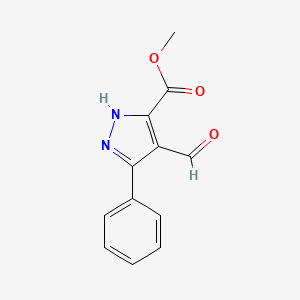
methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a formyl group, a phenyl group, and a carboxylate ester group, making it a valuable intermediate in the synthesis of various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazine derivatives with β-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by formylation and esterification steps . The reaction conditions often involve refluxing in solvents like ethanol or toluene, with catalysts such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of catalysts.
Major Products
Oxidation: 4-carboxy-3-phenyl-1H-pyrazole-5-carboxylate.
Reduction: 4-hydroxymethyl-3-phenyl-1H-pyrazole-5-carboxylate.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-phenyl-1H-pyrazole-5-carboxylate: Lacks the formyl group, making it less reactive in certain synthetic applications.
Methyl 3-phenyl-1H-pyrazole-5-carboxylate: Lacks the formyl group, affecting its chemical reactivity and biological activity.
4-formyl-1H-pyrazole-5-carboxylate: Lacks the phenyl group, altering its aromaticity and potential interactions.
Uniqueness
Methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate is unique due to the presence of both formyl and phenyl groups, which enhance its reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
88674-11-7 |
|---|---|
Molekularformel |
C12H10N2O3 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)11-9(7-15)10(13-14-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14) |
InChI-Schlüssel |
SUTVHQPQUXPNLR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=NN1)C2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane](/img/structure/B14395609.png)
![7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14395613.png)
![2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14395630.png)
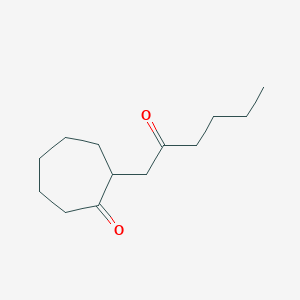
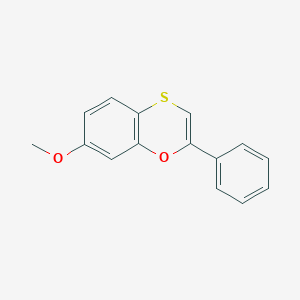
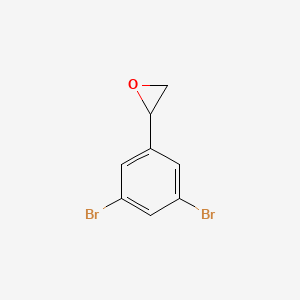
![(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane]](/img/structure/B14395660.png)
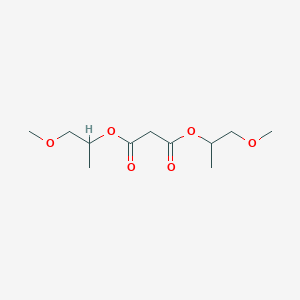
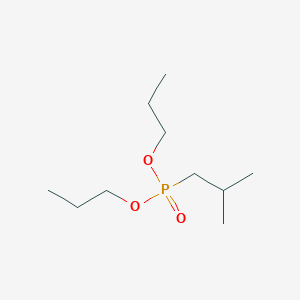
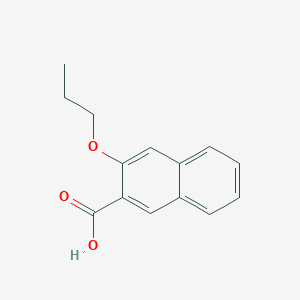
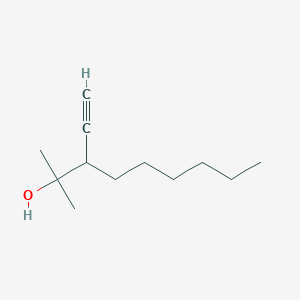
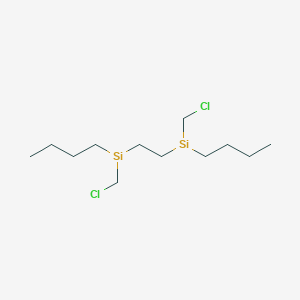

![N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide](/img/structure/B14395688.png)
